molecular formula C14H17BrO3 B1278785 8-(4-Bromophenyl)-8-oxooctanoic acid CAS No. 35333-31-4

8-(4-Bromophenyl)-8-oxooctanoic acid

Cat. No.: B1278785
CAS No.: 35333-31-4
M. Wt: 313.19 g/mol
InChI Key: BBUMZWMHERNNPI-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-8-oxooctanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromophenyl)-8-oxooctanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the oxooctanoic acid chain. The reaction conditions typically involve the use of bromine and a suitable catalyst to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromophenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring .

Scientific Research Applications

8-(4-Bromophenyl)-8-oxooctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Bromophenyl)-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxooctanoic acid chain contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Bromophenyl)-8-oxooctanoic acid is unique due to the presence of both the bromophenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

8-(4-bromophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUMZWMHERNNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451459
Record name 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35333-31-4
Record name 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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